
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: . It is characterized by the presence of an ethyl group, an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl 3-aminopropanoate with allyl bromide in the presence of a base such as triethylamine.
Protecting Group Addition: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alkanes and alcohols.
Substitution Products: Amides and ethers.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound can be used to study biological processes involving amino acids and peptides due to its protected amino group. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and microbial infections. Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
Comparación Con Compuestos Similares
Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its combination of an ethyl group, an allyl group, and a Boc-protected amino group, which provides versatility in its reactivity and applications.
Propiedades
Número CAS |
355390-78-2 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-14(10-8-11(15)17-7-2)12(16)18-13(3,4)5/h6H,1,7-10H2,2-5H3 |
Clave InChI |
IZMFAAAEAGSZNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CC=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


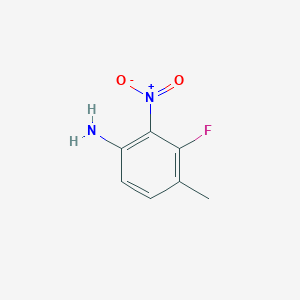
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
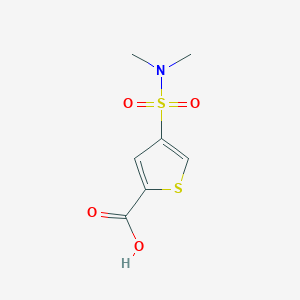
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
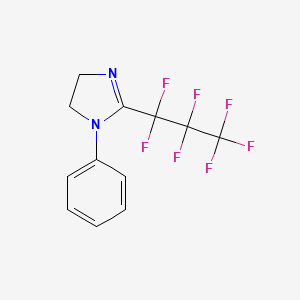
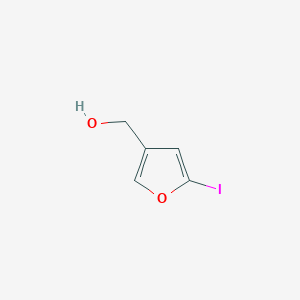

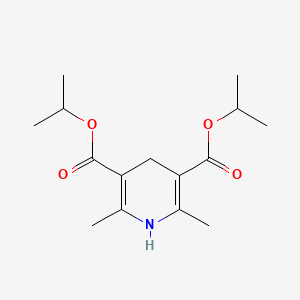

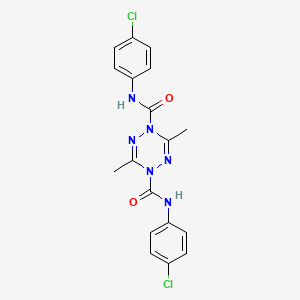
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
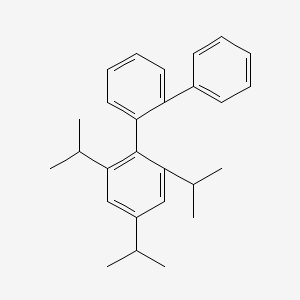
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
